molecular formula C20H40O3 B086595 Ethylene glycol monostearate CAS No. 111-60-4

Ethylene glycol monostearate

Cat. No. B086595
CAS RN: 111-60-4
M. Wt: 328.5 g/mol
InChI Key: RFVNOJDQRGSOEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific details on the synthesis of ethylene glycol monostearate are not directly covered in the papers reviewed, the synthesis of related ethylene glycol (EG) derivatives involves chemical processes derived from fossil fuels and biomass-based resources. These synthesis processes often involve catalytic and non-catalytic reaction systems designed to produce EG and its derivatives efficiently (Yue et al., 2012).

Molecular Structure Analysis

The molecular structure of EGMS comprises an ethylene glycol moiety attached to a stearate (long-chain fatty acid) group. This structure is responsible for its amphiphilic properties, allowing it to interact with both water and oil phases, which is crucial for its role as an emulsifier in formulations. The molecular dynamics and interactions of ethylene glycol derivatives, including their conformational analysis, are influenced by intra- and intermolecular hydrogen bonding in the liquid state, affecting their physical and chemical properties (Jindal & Vasudevan, 2017).

Chemical Reactions and Properties

EGMS undergoes various chemical reactions based on its functional groups. The ethylene glycol part can participate in reactions typical for alcohols, such as esterification and etherification, while the stearate part can undergo reactions characteristic of carboxylic acids and their derivatives. These reactions are essential for synthesizing EGMS and modifying its properties for specific applications. The synthesis and functionalization of poly(ethylene glycol) derivatives highlight the versatility and reactivity of the ethylene glycol moiety in producing various chemical structures (Liu et al., 2007).

Physical Properties Analysis

The physical properties of EGMS, such as its melting point, solubility, and phase behavior, are dictated by its amphiphilic structure. These properties influence its use in formulations, affecting the texture, stability, and appearance of the final product. The synthesis and characterization of novel poly(ethylene glycol) derivatives, including their thermal and mechanical properties, provide insights into the factors that influence the physical properties of EGMS and similar compounds (Xie et al., 2005).

Scientific Research Applications

  • Pharmaceutical and Cosmetics Industries : EGMS, and its derivative ethylene glycol distearate (EGDS), are extensively used in pharmaceutical and cosmetics industries. EGDS is also used in textile industries as a softener. The synthesis of EGDS via esterification of ethylene glycol and stearic acid under microwave irradiation in a solvent-free system is a promising route for industrial-scale applications (Hiware & Gaikar, 2020).

  • Demulsification of Crude Oil Emulsions : Poly(ethylene glycol) distearate, closely related to EGMS, has been studied as a demulsifier agent for breaking water-in-crude oil emulsion. The research investigated the influence of various factors on the demulsification efficiency of this compound (Roshan, Ghader, & Rahimpour, 2018).

  • Solvent-Free Production in Industrial Applications : Research has explored solvent-free enzymatic production of EGMS, highlighting its role as an industrially significant emollient ester. The process used in this research shows high efficiency and presents an interesting and promising route for industrial-scale applications (Pereira et al., 2018).

  • Biomedical and Pharmaceutical Fields : Poly(ethylene glycol) (PEG), a polymer closely related to EGMS, is widely used in medical and biological applications due to its biocompatibility, non-toxicity, and solubility in various solvents. PEG-based systems, including those derived from ethylene glycol, have been extensively studied for their thermal behavior and their potential in creating smart materials (Badi, 2017).

  • Biotechnological Applications : Research on Pseudomonas putida KT2440 has explored its engineering for efficient ethylene glycol utilization, highlighting the potential of ethylene glycol-related compounds in biotechnological applications, including environmental remediation and biocatalyst development (Franden et al., 2018).

Future Directions

Research on the synthesis of EGMS aims to replace homogenous acid catalysts by heterogeneous catalysts . Heterogeneous catalysis, intensified with MW irradiation, makes the esterification process more promising for possible industrial-scale application . Additionally, the electrochemical synthesis of high-value chemicals like EGMS is gaining attention, with the direct use of renewable electricity to enable chemical bond formation pointing towards a future where the use of electrochemistry for the synthesis of chemicals will not only be sustainable but also economically attractive .

properties

IUPAC Name

2-hydroxyethyl octadecanoate
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InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3
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InChI Key

RFVNOJDQRGSOEL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCO
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Molecular Formula

C20H40O3
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Related CAS

9004-99-3
Record name Polyethylene glycol monostearate
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DSSTOX Substance ID

DTXSID5026881
Record name 2-Hydroxyethyl octadecanoate
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Molecular Weight

328.5 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley]
Record name Octadecanoic acid, 2-hydroxyethyl ester
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Flash Point

MYRJ 45: 500 °F OC
Record name POLYETHYLENE GLYCOL STEARATE
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Solubility

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL
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Product Name

Ethylene glycol monostearate

Color/Form

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C

CAS RN

111-60-4, 86418-55-5, 9004-99-3
Record name Glycol monostearate
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Record name Ethylene glycol monostearate
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Record name Octadecanoic acid, 2-hydroxyethyl ester
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Record name GLYCOL STEARATE
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Record name POLYETHYLENE GLYCOL STEARATE
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Record name Polyoxyethylene 40 monostearate
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Melting Point

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods

Procedure details

A solution of stearic anhydride (1.14 g, 2.06 mmol) in dichloromethane (30 mL) was cannulated into a stirred solution of ethylene glycol (1.10 mL, 19.7 mmol), DMAP (22 mg, 0.18 mmol) and triethylamine (0.300 mL, 2.16 mmol) in dichloromethane (20 mL). After stirring for 90 min. the reaction was quenched with the addition of H2O (100 mL). After separation of the phases the aqueous fraction was re-extracted with dichloromethane (2×50 mL) and the combined organic extract was washed with brine (70 mL). After drying (MgSO4) and filtration the solvent was removed at reduced pressure to give the crude product that was purified by chromatography on silica gel. Gradient elution with ethyl acetate/petroleum ether (10:90→30:70) afforded the title compound 48 (265 mg, 0.807 mmol, 39%) as an oil; 1H NMR (300 MHz, CDCl3) δ 4.25-4.20 (m, 2H), 3.83-3.78 (m, 2H), 2.38 (t, 2H, J 7.5 Hz), 2.00-1.97 (m, 1H), 1.62-1.55 (m, 2H), 1.35-1.20 (m, 28H), 0.87-0.81 (m, 3H); 13C NMR (75 MHz, CDCl3) δ 174.6, 66.3, 61.7, 34.6, 32.3, 30.1, 29.8, 29.7, 29.6, 29.5, 25.3, 23.1, 14.5; HRMS-ESI (+ve) (Found: m/z 346.3323 (MNH4+). C20H44NO3 requires m/z 346.3316).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
22 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
39%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
GN Pereira, JP Holz, L Lerin… - Industrial & …, 2018 - ACS Publications
… In this context, the present work was conceived to obtain ethylene glycol monostearate, an … report the production of ethylene glycol monostearate through an enzyme-catalyzed route. …
Number of citations: 10 pubs.acs.org
MA Bolzinger, C Cogne, L Lafferrere, F Salvatori… - Colloids and Surfaces A …, 2007 - Elsevier
… Commercial EGDS were blends of stearate esters mainly composed of ethylene glycol distearate and ethylene glycol monostearate (EGMS). The percentage of each ester is indicated …
Number of citations: 17 www.sciencedirect.com
SB Hiware, VG Gaikar - SN Applied Sciences, 2020 - Springer
… Conventional heating takes more than 4–6 h to give a mixture of EGDS and ethylene glycol monostearate (EGMS). Under MW irradiation, the highest conversion of 97% of the acid was …
Number of citations: 8 link.springer.com
RL Birkmeier, JD Brandner - Journal of Agricultural and Food …, 1958 - ACS Publications
… ethylene glycol monostearate. … If stearic acid and ethylene glycol monostearate had identical reactivities toward … mole of ethylene glycol monostearate. The experimental polymer distribu…
Number of citations: 31 pubs.acs.org
C Fei, L Haopeng, H Mengmeng, T Zuzhi… - Materials and …, 2020 - Taylor & Francis
… When the amount of ethylene glycol monostearate increases from 0.5 wt% to 1 wt%, … of ethylene glycol monostearate increases to 1.5 wt%. If the amount of ethylene glycol monostearate …
Number of citations: 34 www.tandfonline.com
GY Ostaeva, AG Bogdanov, IM Papisov - Polymer Science Series B, 2006 - Springer
… of copper ions in aqueous media in the presence of poly(ethylene glycol) and its amphiphilic polymers, namely, poly(ethylene glycol monolaurate), poly(ethylene glycol monostearate) …
Number of citations: 17 link.springer.com
U Schühle, JB Pallix, CH Becker - … of Vacuum Science & Technology A …, 1988 - pubs.aip.org
The surface analysis by laser ionization (SALI) technique has been applied to the chemical analysis of bulk solid polymer surfaces. Surface material was removed by a pulsed rare‐gas …
Number of citations: 41 pubs.aip.org
GW Fiero, MW Dutcber - Journal of the American Pharmaceutical …, 1945 - Elsevier
… Ethylene Glycol Monolaurate Ethylene Glycol Mono-oleate Ethylene Glycol Monoricinoleate Ethylene Glycol Monostearate Ethylene Glycol Distearate Glyceryl Monolaurate Glyceryl …
Number of citations: 5 www.sciencedirect.com
AN Wrigley, FD Smith, AJ Stirton - Journal of the American Oil …, 1957 - Wiley Online Library
… oxide with stearic acid (Figure 2) shows marked inflection and a low rate of reaction at the junction of segments A and B, corresponding to the formation of ethylene glycol monostearate. …
Number of citations: 109 aocs.onlinelibrary.wiley.com
BM Rao, K Gajanan - 2002 - nopr.niscpr.res.in
… Ethylene glycol monostearate 62.05 … Ethylene glycol monostearate (monoester) … of solvent composition, First order reaction, saponification of ethylene glycol monostearate (monoester) …
Number of citations: 1 nopr.niscpr.res.in

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